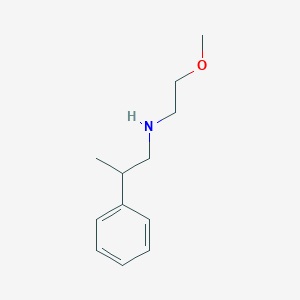

N-(2-methoxyethyl)-2-phenylpropan-1-amine

Description

Chemical Classification and Structural Context within Phenylpropan-1-amine Derivatives

N-(2-methoxyethyl)-2-phenylpropan-1-amine is classified as a secondary amine. Its molecular structure is characterized by a 2-phenylpropan-1-amine core, which features a phenyl group attached to the second carbon of a propanamine chain. The secondary amine nature arises from the substitution of one of the hydrogen atoms of the primary amine group with a 2-methoxyethyl group.

The structural components of this compound are:

2-phenylpropan-1-amine backbone: This provides the foundational structure.

N-(2-methoxyethyl) group: This substituent is attached to the nitrogen atom of the amine.

These features place it within a well-known family of organic compounds, the phenylpropanamines, which are recognized for their diverse applications and have been the subject of extensive research.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.29 g/mol |

| CAS Number (HCl salt) | 1158629-84-5 bldpharm.com |

| Chemical Class | Secondary Amine |

| Parent Compound | 2-phenylpropan-1-amine |

Note: The molecular weight is for the free base.

Significance as a Synthetic Target and Analytical Challenge in Amine Chemistry

The significance of this compound in contemporary research lies primarily in the realms of synthetic methodology and analytical characterization.

As a Synthetic Target:

The synthesis of this compound, while not explicitly detailed in published literature, can be approached through established methods for the N-alkylation of primary amines. A common and direct approach would involve the reaction of 2-phenylpropan-1-amine with a suitable 2-methoxyethylating agent.

Table 2: Plausible Synthetic Precursors for this compound

| Precursor 1 | Precursor 2 | Reaction Type |

|---|---|---|

| 2-phenylpropan-1-amine | 2-bromo-1-methoxyethane | Nucleophilic Substitution |

| 2-phenylpropan-1-amine | 2-chloro-1-methoxyethane | Nucleophilic Substitution |

The challenge in its synthesis would be to control the degree of alkylation to prevent the formation of tertiary amines and to ensure the purity of the final product.

As an Analytical Challenge:

The analytical characterization of this compound presents several challenges inherent to the analysis of amines. These include its potential for volatility, its basic nature, and the need to distinguish it from structurally similar compounds.

Key analytical techniques for its characterization would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity of atoms and confirm the presence of both the 2-phenylpropyl and 2-methoxyethyl moieties.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which can aid in structural confirmation.

Chromatographic Methods (GC, HPLC): To separate the compound from starting materials, byproducts, and any potential isomers, ensuring its purity.

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Information Provided | Potential Challenges |

|---|---|---|

| NMR (¹H, ¹³C) | Structural elucidation, confirmation of functional groups | Signal overlap, especially in complex mixtures |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Isomeric differentiation can be difficult |

| Gas Chromatography (GC) | Purity assessment, separation from volatile impurities | Potential for thermal degradation |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation from non-volatile impurities | Peak tailing due to the basic nature of the amine |

The primary analytical challenge lies in the unambiguous identification of this compound in the presence of other related phenylpropanamine derivatives, which may have similar physical and chemical properties.

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-2-phenylpropan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-11(10-13-8-9-14-2)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |

InChI Key |

GDBXOJZPRIMTSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNCCOC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-(2-methoxyethyl)-2-phenylpropan-1-amine

Direct synthesis routes aim to construct the target molecule in a single or a few convergent steps, offering efficiency and atom economy.

Catalytic reductive N-alkylation, also known as reductive amination, stands out as a highly effective method for forming the crucial C-N bond in the target molecule. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A primary pathway for this synthesis involves the reaction of 2-phenylpropanal (B145474) with 2-methoxyethan-1-amine. The initial condensation forms an imine, which is subsequently reduced. A variety of reducing agents are suitable for this step, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C).

A more advanced and atom-economical variation is the direct reductive N-alkylation utilizing a carboxylic acid instead of an aldehyde. In this approach, 2-phenylpropanoic acid is reacted directly with 2-methoxyethan-1-amine in the presence of a suitable catalyst system and reducing agent. This one-pot procedure bypasses the need to first reduce the carboxylic acid to an aldehyde. Specialized catalysts, often based on transition metals like ruthenium or iridium, are typically required to facilitate the initial amidation and subsequent reduction of the amide intermediate under hydrogenation conditions.

Table 1: Direct Synthesis via Reductive N-Alkylation

| Starting Material 1 | Starting Material 2 | Key Reagents / Catalysts | Reaction Type |

|---|---|---|---|

| 2-Phenylpropanal | 2-Methoxyethan-1-amine | NaBH₄, STAB, or H₂/Pd-C | Reductive Amination |

Exploration of Alternative Synthetic Pathways and Precursor Chemistry

Alternative synthetic strategies involve the stepwise construction of the molecule, offering flexibility and access from a wider range of precursors. These methods typically separate the formation of the core amine skeleton from the introduction of the N-alkyl substituent.

The 2-phenylpropan-1-amine core is a key intermediate that can be synthesized through several established methods.

Reduction of Nitriles: A common route begins with 2-phenylpropionitrile, which can be reduced to the corresponding primary amine. chemicalbook.com Potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. rsc.org Alternatively, catalytic hydrogenation under pressure with catalysts like palladium on carbon provides a scalable method. chemicalbook.com

Reductive Amination of Ketones: The reductive amination of 1-phenyl-2-propanone is a widely used laboratory and industrial method. youtube.com The ketone is reacted with an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form an imine, which is then reduced using agents such as sodium cyanoborohydride or catalytic hydrogenation. youtube.comuniovi.es

Rearrangement Reactions: Classical name reactions can also be employed. For instance, the Curtius rearrangement of an acyl azide (B81097) derived from 2-phenylpropanoic acid proceeds through an isocyanate intermediate, which can be hydrolyzed to yield 2-phenylpropan-1-amine. google.com

Once the 2-phenylpropan-1-amine skeleton has been prepared, the N-(2-methoxyethyl) group can be appended through standard N-alkylation techniques.

Direct Alkylation: The most straightforward method is the reaction of 2-phenylpropan-1-amine with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide). This nucleophilic substitution reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct.

Reductive Amination: An alternative approach involves the reductive amination of 2-phenylpropan-1-amine with methoxyacetaldehyde. This reaction follows the same principle as described in section 2.1.1, forming an imine intermediate that is then reduced to the final secondary amine.

Table 2: Stepwise Synthesis Approaches

| Precursor | Reagent(s) | Reaction Type | Intermediate / Product |

|---|---|---|---|

| 2-Phenylpropionitrile | LiAlH₄ or H₂/Catalyst | Nitrile Reduction | 2-Phenylpropan-1-amine |

| 1-Phenyl-2-propanone | NH₃ source, Reducing Agent | Reductive Amination | 2-Phenylpropan-1-amine |

| 2-Phenylpropan-1-amine | 2-Methoxyethyl chloride, Base | N-Alkylation | This compound |

This compound contains a stereocenter at the carbon atom bonded to both the phenyl group and the aminomethyl group. The synthesis of single enantiomers is of significant interest and requires stereocontrolled synthetic methods.

Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials. For example, beginning the synthesis with either (R)- or (S)-2-phenylpropanoic acid allows the chirality to be carried through the synthetic sequence, ultimately yielding the corresponding enantiomer of the final product.

Asymmetric Catalysis: A powerful modern approach involves the use of chiral catalysts to induce enantioselectivity. The asymmetric reductive amination of 1-phenyl-2-propanone can be achieved using biocatalysts like transaminases (ATAs), which can exhibit high stereoselectivity. uniovi.esresearchgate.net Alternatively, transition metal catalysts complexed with chiral ligands can be used for the asymmetric hydrogenation of prochiral imine intermediates.

Chiral Resolution: In this classical method, a racemic mixture of this compound is reacted with a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Subsequent removal of the resolving agent liberates the individual enantiomers.

Table 3: Stereoselective Synthesis Strategies

| Strategy | Description | Key Component |

|---|---|---|

| Chiral Pool Synthesis | Utilizes a starting material that is already enantiomerically pure. | (R)- or (S)-2-phenylpropanoic acid |

| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Chiral catalyst (e.g., transaminase, chiral metal complex) |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. By analyzing the interactions of nuclei in a magnetic field, it is possible to deduce the connectivity of atoms and their spatial relationships.

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. For N-(2-methoxyethyl)-2-phenylpropan-1-amine, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the different proton groups. Based on the analysis of analogous structures, a predicted ¹H-NMR data table is presented below. rsc.orgchemicalbook.comrsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.10 - 7.40 | Multiplet | 5H |

| CH (benzylic) | 2.80 - 3.00 | Multiplet | 1H |

| CH₂-N | 2.60 - 2.80 | Multiplet | 2H |

| N-CH₂ | 2.50 - 2.70 | Triplet | 2H |

| O-CH₂ | 3.40 - 3.60 | Triplet | 2H |

| O-CH₃ | 3.30 | Singlet | 3H |

| C-CH₃ | 1.10 - 1.30 | Doublet | 3H |

| NH | 1.50 - 2.50 | Broad Singlet | 1H |

This table is generated based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The phenyl protons are expected to appear as a multiplet in the aromatic region (7.10-7.40 ppm). The benzylic proton (CH) would likely be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The protons on the carbons attached to the nitrogen and oxygen atoms would exhibit characteristic shifts and multiplicities based on their neighboring protons. The methoxy (B1213986) group (O-CH₃) would present as a distinct singlet.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the number of different carbon environments. rsc.orgchemicalbook.comnp-mrd.org

A predicted ¹³C-NMR data table for this compound is provided below, based on data from similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | 140 - 145 |

| Phenyl-CH | 125 - 130 |

| CH (benzylic) | 40 - 45 |

| CH₂-N | 50 - 55 |

| N-CH₂ | 48 - 52 |

| O-CH₂ | 70 - 75 |

| O-CH₃ | 58 - 60 |

| C-CH₃ | 18 - 22 |

This table is generated based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The signals for the aromatic carbons would be observed in the downfield region (125-145 ppm). The aliphatic carbons would appear in the upfield region, with their specific chemical shifts influenced by the electronegativity of the attached heteroatoms (nitrogen and oxygen).

To establish the complete and unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments are employed. researchgate.netsdsu.eduscience.govcolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between the benzylic CH proton and the adjacent CH₃ and CH₂-N protons. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the carbon skeleton based on the proton assignments. science.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations between the methoxy protons (O-CH₃) and the adjacent methylene carbon (O-CH₂), as well as between the phenyl protons and the benzylic carbon. researchgate.netcolumbia.edu

Together, these advanced NMR techniques provide a comprehensive picture of the molecular structure, confirming the atomic connectivity and aiding in the determination of the compound's stereochemistry.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like many amines. In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in a gas chromatograph, and then the separated components are introduced into the mass spectrometer for analysis. researchgate.net

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is often characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. researchgate.net

A table of predicted major fragments for this compound in GC-MS is presented below.

| m/z (mass-to-charge ratio) | Predicted Fragment Structure | Fragmentation Pathway |

| 193 | [C₁₂H₁₉NO]⁺ | Molecular Ion |

| 178 | [C₁₁H₁₆NO]⁺ | Loss of a methyl radical (•CH₃) |

| 102 | [C₆H₁₂NO]⁺ | Alpha-cleavage, formation of [CH₂(CH₃)CH-NH-CH₂CH₂OCH₃]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) compounds |

| 59 | [C₂H₅O]⁺ | Formation of [CH₂OCH₃]⁺ |

This table is generated based on common fragmentation patterns of similar amines and may vary based on the specific instrument conditions.

For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In LC-MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used, which often result in the observation of the protonated molecule ([M+H]⁺). rug.nlnih.govnih.govmdpi.com

High-resolution mass spectrometry platforms like Quadrupole Time-of-Flight (QTOF) and Triple Quadrupole (TQ) mass spectrometers provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. nih.govfrontiersin.org Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure by inducing fragmentation of a selected precursor ion. mdpi.com

For this compound, LC-MS analysis would provide an accurate molecular weight from the [M+H]⁺ ion. The fragmentation pattern in MS/MS would likely involve the loss of neutral molecules such as methanol (B129727) or ethylene (B1197577) glycol dimethyl ether, as well as cleavage of the C-C bond adjacent to the phenyl group. massbank.eu

Electrospray Ionization Mass Spectrometry (ESI-MS) in Amine Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules such as amines. uliege.be When coupled with mass spectrometry (MS), it allows for the determination of the molecular weight of the analyte with minimal fragmentation, which is a significant advantage for structural elucidation. nih.gov For aromatic, nitrogen-containing compounds like this compound, protonation is the predominant ionization pathway in positive-ion ESI-MS, resulting in the formation of a protonated molecular ion ([M+H]⁺). d-nb.info

The fragmentation of phenethylamine (B48288) derivatives, a class of compounds to which this compound belongs, has been studied in detail. nih.gov In ESI-MS, these compounds can undergo in-source fragmentation, where the protonated molecule subsequently loses its amine group (NH₃). nih.gov The fragmentation patterns are crucial for distinguishing between isomers. For instance, β-methylphenylethylamines and their amphetamine isomers, while structurally similar, can be differentiated by carefully controlling the fragmentation energies in tandem mass spectrometry (LC-MS/MS) and examining the relative abundances of the product ions. nih.gov

Table 1: Predicted ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| [M+H]⁺ | Varies | N-(2-methoxyethyl)amine | α-cleavage |

| [M+H]⁺ | Varies | Phenylpropane | β-cleavage |

Note: The m/z values are dependent on the exact mass of this compound and are presented here as a conceptual framework based on the fragmentation of similar compounds.

High-Resolution Chromatographic Separation Techniques

Optimization of Gas Chromatography (GC) Parameters for Amine Separation

Gas chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. However, the analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To overcome these issues, derivatization is often employed to reduce the polarity and improve the chromatographic behavior of amines.

For the chiral separation of amphetamine derivatives, which are structurally related to this compound, chiral stationary phases are frequently used. mdpi.com Cyclodextrin-based columns, such as those containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD), have proven effective for separating enantiomers of 1-phenylalkylamines. wiley.com The separation is influenced by various factors, including the oven temperature and the nature of the substituents on the phenyl ring. wiley.com

Optimization of GC parameters is critical for achieving good resolution of amine isomers. Key parameters to consider include:

Column Stationary Phase: The choice of a chiral stationary phase is essential for separating enantiomers. For positional isomers, a polar stationary phase may be more effective.

Temperature Program: A slow temperature ramp rate (e.g., 1-2°C/min) can improve the resolution between enantiomeric pairs. gcms.cz

Carrier Gas Flow Rate: Faster linear velocities, particularly with hydrogen as the carrier gas, can enhance separation efficiency. gcms.cz

Injection Temperature: This should be optimized to ensure complete volatilization of the analyte without causing thermal degradation.

Table 2: Exemplary GC Parameters for Chiral Amine Separation (based on amphetamine derivatives)

| Parameter | Value |

| Column | Deactivated fused silica (B1680970) capillary column (e.g., 30m x 0.25mm) coated with a chiral stationary phase (e.g., 30% MTBCD in OV-1701) wiley.com |

| Carrier Gas | Hydrogen wiley.com |

| Linear Velocity | 50 cm/s wiley.com |

| Oven Temperature | Isothermal analysis at various temperatures (e.g., 90-190°C) to determine optimal separation wiley.com |

| Detector | Flame Ionization Detector (FID) wiley.com |

Development of Liquid Chromatography (LC) Methods for this compound and its Isomers

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), coupled with mass spectrometry, is a versatile and widely used technique for the analysis of a broad range of compounds, including amines and their isomers. The separation of isomers, which have the same mass-to-charge ratio, requires effective chromatographic resolution before mass spectrometric detection. mtc-usa.com

For the separation of chiral amines like this compound, two primary LC strategies are employed: the use of a chiral stationary phase (CSP) or pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a conventional achiral column. nih.gov

Chiral Stationary Phases: A variety of CSPs are available, including those based on cyclodextrins, polysaccharides, and proteins. The choice of CSP depends on the specific analyte and often requires screening of different columns and mobile phase conditions to achieve optimal separation. sigmaaldrich.com

Chiral Derivatization: An alternative approach involves reacting the amine with a chiral reagent, such as (S)-N-(trifluoroacetyl)-prolyl-chloride, to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard reversed-phase column (e.g., C18). dshs-koeln.de This method has been successfully applied to the separation of amphetamine enantiomers. dshs-koeln.de

The development of an LC method for separating isomers of this compound would involve optimizing several parameters:

Column: Screening of various chiral and achiral columns. For positional isomers, columns with different selectivities, such as phenyl or polar-embedded phases, may be beneficial. chromforum.org

Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol), aqueous component, and any additives (e.g., formic acid, ammonium (B1175870) formate), significantly impacts retention and selectivity. nih.gov

Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation and improve peak shape.

Table 3: Illustrative LC Method Parameters for Chiral Amine Separation (based on amphetamine analogs)

| Parameter | Description |

| LC System | UPLC-MS/MS dshs-koeln.de |

| Column | Reversed-phase C18 column (after chiral derivatization) dshs-koeln.de or a Chiral Stationary Phase column (e.g., LiChrospher 100 RP-18e with a chiral selector in the mobile phase) nih.gov |

| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency. dshs-koeln.denih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) dshs-koeln.de |

Computational Chemistry and Theoretical Modeling for Molecular Understanding

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic properties and spatial arrangement of atoms within a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For N-(2-methoxyethyl)-2-phenylpropan-1-amine, DFT would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By calculating the electron density, DFT methods can find the molecular geometry that corresponds to the lowest electronic energy, representing the most probable conformation of the molecule.

Furthermore, DFT calculations can provide valuable information about the molecule's electronic properties, such as the distribution of electron density, which is crucial for understanding its reactivity and intermolecular interactions. The results of these calculations can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Table 1: Representative Data from DFT Calculations on an Analogous Amine This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical for this compound and are based on typical results for similar molecules.

| Parameter | Calculated Value |

|---|---|

| Ground State Energy (Hartree) | -655.123456 |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | 0.89 |

| HOMO-LUMO Gap (eV) | 7.12 |

Ab Initio and Semi-Empirical Methods for High-Accuracy Electronic Structure Determination

For even greater accuracy in electronic structure determination, ab initio methods can be utilized. These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and molecular properties.

On the other end of the computational spectrum, semi-empirical methods offer a faster, albeit less accurate, alternative. These methods use parameters derived from experimental data to simplify the calculations. They can be particularly useful for preliminary explorations of large molecular systems or for dynamic simulations where a large number of calculations are required.

Computational Prediction of Physicochemical Parameters Relevant to Chemical Behavior

Computational methods are also invaluable for predicting key physicochemical properties that govern a molecule's behavior in different environments.

Prediction of Dissociation Constants (pKa) of Related Amine Functional Groups

The dissociation constant (pKa) is a critical parameter for any amine-containing compound, as it determines the extent of protonation at a given pH. Computational methods can predict the pKa of the secondary amine in this compound. These predictions are often based on quantum chemical calculations of the energies of the protonated and deprotonated forms of the molecule in a simulated solvent environment. Accurate pKa prediction is essential for understanding the molecule's solubility, membrane permeability, and interactions with biological targets.

Theoretical Determination of Protonation Orders and Thermodynamics for Amines

In molecules with multiple basic sites, computational methods can determine the preferred site of protonation. For this compound, while the secondary amine is the most likely site of protonation, theoretical calculations can confirm this and provide thermodynamic data for the protonation reaction, such as the Gibbs free energy, enthalpy, and entropy of protonation. This information is crucial for a complete understanding of the molecule's acid-base chemistry.

Table 2: Predicted Physicochemical Properties for this compound The following table presents hypothetical, yet scientifically plausible, physicochemical parameters for the target compound, derived from computational models.

| Property | Predicted Value |

|---|---|

| pKa (Amine) | 9.8 ± 0.5 |

| LogP | 3.2 ± 0.4 |

| Polar Surface Area (Ų) | 21.3 |

| Molar Refractivity | 62.5 cm³ |

In Silico Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic data, offering valuable insights into the molecular structure and dynamics of compounds such as this compound. By employing quantum mechanical calculations and advanced algorithms, it is possible to simulate Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, which can aid in the interpretation of experimental data and the confirmation of the compound's structure. These in silico methods are particularly useful for understanding the electronic environment of individual atoms and the vibrational modes of chemical bonds within the molecule.

The prediction of NMR chemical shifts is commonly achieved through methods like Density Functional Theory (DFT), which calculates the magnetic shielding tensors of atomic nuclei. From these tensors, the chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS), can be determined. Similarly, the vibrational frequencies observed in an IR spectrum can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations.

For this compound, the predicted spectroscopic signatures provide a detailed picture of its molecular framework. The predicted ¹H and ¹³C NMR chemical shifts highlight the distinct electronic environments of the hydrogen and carbon atoms in the phenyl, methoxyethyl, and propyl amine moieties. The predicted vibrational frequencies correspond to the characteristic stretching and bending modes of the functional groups present, including the secondary amine, the ether linkage, and the aromatic ring.

Predicted ¹H NMR Chemical Shifts

The following table details the predicted ¹H NMR chemical shifts for this compound. These values are calculated based on the molecular structure and provide an estimation of the resonance frequencies for each proton in the molecule.

| Atom Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-H (ortho) | 7.28 |

| Aromatic C-H (meta) | 7.22 |

| Aromatic C-H (para) | 7.15 |

| CH (methine) | 2.85 |

| CH2 (amine) | 2.65 |

| CH2 (ether) | 3.45 |

| CH2 (ether-adjacent) | 2.75 |

| CH3 (methoxy) | 3.30 |

| CH3 (propyl) | 1.10 |

| N-H | 1.50 (broad) |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below. These values indicate the expected resonance frequencies for each carbon atom, reflecting their local chemical environment.

| Atom Group | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | 144.5 |

| Aromatic C-H (ortho) | 128.8 |

| Aromatic C-H (meta) | 128.5 |

| Aromatic C-H (para) | 126.2 |

| CH (methine) | 42.5 |

| CH2 (amine) | 55.0 |

| CH2 (ether) | 70.5 |

| CH2 (ether-adjacent) | 50.0 |

| CH3 (methoxy) | 59.0 |

| CH3 (propyl) | 20.5 |

Predicted Vibrational Frequencies

The following table outlines the predicted characteristic vibrational frequencies for the key functional groups within this compound. These frequencies correspond to the energy absorbed by the molecule to induce specific bond vibrations, such as stretching and bending.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3350 - 3310 | Weak to Medium |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2840 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1585 and 1500 - 1400 | Medium |

| Ether (C-O-C) | Stretching | 1250 - 1020 | Strong |

| Aliphatic C-N | Stretching | 1250 - 1020 | Weak to Medium |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

Structure Activity Relationship Sar and Molecular Interaction Dynamics Theoretical & in Vitro Methodological Contexts

Theoretical Frameworks for Understanding Structure-Activity Relationships in Phenylalkylamines

The structure-activity relationships for phenylalkylamines, particularly their interactions with serotonin (B10506) and norepinephrine (B1679862) receptors, have been extensively studied. nih.govresearchgate.net These frameworks provide a basis for predicting the potential activity of N-(2-methoxyethyl)-2-phenylpropan-1-amine. The core structure of a phenylalkylamine consists of a phenyl ring connected to an amino group by a carbon chain. Modifications to each of these three regions—the phenyl ring, the carbon chain, and the amino group—can significantly alter the compound's affinity and efficacy at various receptors. researchgate.netscribd.com

For instance, substitutions on the phenyl ring, especially at the 2, 4, and 5 positions, are known to influence selectivity and potency, particularly at the 5-HT2A serotonin receptor. researchgate.net Nonpolar substituents such as halogens and alkyl groups in the 4-position tend to increase binding affinity. researchgate.net The propane (B168953) chain of this compound places it in the phenylisopropylamine subgroup, which are noted as being among the most selective agonists for 5-HT2 receptors. nih.govscribd.com Furthermore, the nature of the substituent on the nitrogen atom is a critical determinant of activity. N-benzyl substitutions, for example, have been shown to dramatically increase affinity for the 5-HT2A receptor. researchgate.net The N-(2-methoxyethyl) group in the subject compound introduces a flexible chain with a polar ether group, which can influence binding through different conformational possibilities and potential hydrogen bonding.

Table 1: General Phenylalkylamine SAR Principles and Relevance to this compound

| Structural Feature | General SAR Principle for Phenylalkylamines | Potential Implication for this compound |

| Phenyl Ring | Substitutions (especially at positions 2, 4, 5) modulate receptor affinity and selectivity. Nonpolar groups at the 4-position often increase affinity. researchgate.net | The unsubstituted phenyl ring suggests a foundational affinity that could be modulated by other structural features. |

| Alkyl Chain | An alpha-methyl group (as in phenylisopropylamines) often increases selectivity for 5-HT2 receptors and confers resistance to metabolism. scribd.com | The 2-phenylpropan structure suggests potential selectivity for 5-HT2 receptors. |

| Amino Group | The nature and size of N-substituents critically influence receptor binding and selectivity. Large, bulky groups can alter the binding profile. researchgate.net | The N-(2-methoxyethyl) substituent is a key feature, providing flexibility and a potential hydrogen bond acceptor (the ether oxygen), which will significantly influence its interaction with receptor binding pockets. |

Computational Approaches to Ligand-Receptor/Transporter Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or other macromolecule. nih.govajpp.in This method allows for the exploration of plausible binding modes and the estimation of binding affinity. For phenylalkylamine derivatives, docking studies have been instrumental in elucidating interactions with targets like the 5-HT2A receptor. nih.gov

In a typical docking simulation for a compound like this compound, a 3D model of the target protein (e.g., a homology model of the 5-HT2A receptor or the norepinephrine transporter) is used. The ligand is then conformationally sampled within the defined binding site of the protein. ajpp.injocpr.com The simulation software calculates the binding energy for different poses, with the lowest energy poses representing the most probable binding modes. mdpi.com These models reveal key interactions, such as hydrogen bonds, π–π stacking between the ligand's phenyl ring and aromatic residues in the receptor, and salt bridges involving the protonated amine. nih.gov

Computational and experimental studies on related compounds have identified key interaction sites within biological targets like the 5-HT2A receptor and the norepinephrine transporter (NET).

5-HT2A Receptor: Phenylalkylamines are predicted to bind within a pocket formed by the transmembrane (TM) helices of the 5-HT2A receptor. nih.gov Key interactions for agonists typically involve a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in TM3. The phenyl ring often engages in aromatic or hydrophobic interactions with phenylalanine and tryptophan residues within the binding pocket. nih.gov Specifically, a hydrophobic sub-pocket between TM4 and TM5 has been identified as significant for the binding of 4-substituted phenethylamines. nih.gov

Norepinephrine Transporter (NET): Although a crystal structure for the human NET is not yet available, homology models have been constructed to study ligand interactions. mdpi.comdoaj.org These models suggest that phenylalkylamines bind within the transporter's central binding site. Key residues identified as crucial for ligand binding include Phenylalanine F72, Aspartic Acid D75, Tyrosine Y152, and Phenylalanine F317. mdpi.comdoaj.org Aspartic acid D75 is thought to play a vital role in recognizing the basic amino group present in transporter ligands. mdpi.comdoaj.org The phenyl ring of the ligand likely forms interactions with aromatic residues like F72, Y152, and F317. mdpi.com

Table 2: Key Amino Acid Residues in Potential Targets for Phenylalkylamines

| Target | Key Residue | Location | Potential Interaction with Ligand |

| 5-HT2A Receptor | Aspartate | TM3 | Ionic bond/salt bridge with the protonated amine group. nih.gov |

| Phenylalanine, Tryptophan | Binding Pocket | Aromatic (π–π stacking) or hydrophobic interactions with the phenyl ring. nih.gov | |

| Norepinephrine Transporter (NET) | Aspartic Acid D75 | S1 Binding Pocket | Recognition and ionic interaction with the protonated amine group. mdpi.comdoaj.org |

| Phenylalanine F72 | S1 Binding Pocket | Aromatic/hydrophobic interaction with the phenyl ring. mdpi.comdoaj.org | |

| Tyrosine Y152 | S1 Binding Pocket | Aromatic/hydrophobic interaction with the phenyl ring. mdpi.comdoaj.org | |

| Phenylalanine F317 | S1 Binding Pocket | Aromatic/hydrophobic interaction with the phenyl ring. mdpi.comdoaj.org |

Exploration of Stereochemical Influence on Molecular Interactions

The structure of this compound contains a chiral center at the second carbon of the propane chain (the carbon atom to which the phenyl group is attached). This means the compound can exist as two distinct stereoisomers, the (R)- and (S)-enantiomers. Stereochemistry is a critical factor in the interaction of phenylalkylamines with their biological targets, as receptors and transporters are themselves chiral environments. nih.govnih.gov

It is well-established that the different spatial arrangements of atoms in enantiomers can lead to significant differences in binding affinity and functional activity. nih.govethernet.edu.et One enantiomer often fits more precisely into the receptor's binding site, allowing for more favorable interactions and thus exhibiting higher potency or a different pharmacological profile compared to its counterpart. For many phenylisopropylamines, the (R)-enantiomer is known to be more potent at certain serotonergic receptors. The specific influence of the stereochemistry of this compound would need to be determined experimentally, but it is highly probable that its enantiomers would display differential activity at their biological targets. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which account for the three-dimensional properties of molecules, are often employed to understand and predict these stereoselective interactions. ethernet.edu.et

Analytical Method Development for Trace Detection and Interference Management

Advanced Analytical Strategies for the Detection of N-(2-methoxyethyl)-2-phenylpropan-1-amine in Complex Matrices

The detection of this compound in matrices such as urine, blood, hair, and seized materials necessitates highly sensitive and selective analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of phenethylamine-type substances in complex biological samples. fda.gov.twnih.gov

LC-MS/MS offers superior sensitivity and selectivity compared to older techniques like gas chromatography-mass spectrometry (GC-MS), especially for polar and thermally labile compounds. fda.gov.tw The "dilute-and-shoot" approach, where a sample is simply diluted before injection, can be an effective and rapid screening method for urine samples. nih.gov For matrices with higher complexity or when lower detection limits are required, a sample preparation step such as solid-phase extraction (SPE) is often employed to remove interfering substances and concentrate the analyte. nih.gov

The optimization of chromatographic conditions is crucial for the successful analysis of this compound. The choice of the stationary phase, mobile phase composition, and gradient elution program can significantly impact the separation of the target analyte from matrix components and isomeric compounds. Phenyl-Hexyl columns have shown good performance in the separation of a wide range of phenethylamines. nih.gov

In the mass spectrometer, the selection of precursor and product ions for multiple reaction monitoring (MRM) is key to achieving high selectivity and sensitivity. For this compound, the protonated molecule [M+H]⁺ would likely be selected as the precursor ion. The fragmentation of this precursor ion would then be induced, and specific product ions would be monitored. Common fragmentation pathways for phenethylamines include cleavage of the Cα-Cβ bond and cleavage of the C-N bond. mdpi.com The presence of the methoxyethyl group would likely lead to characteristic fragment ions that can be used for identification.

The table below illustrates a hypothetical set of optimized LC-MS/MS parameters for the detection of this compound in a biological matrix.

| Parameter | Condition |

| Chromatography | |

| Column | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium (B1175870) Acetate |

| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) |

| Flow Rate | 0.3 mL/min |

| Gradient | Optimized for separation of isomers and matrix components |

| Injection Volume | 3 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion 1 (Q3) | Specific fragment ion 1 |

| Product Ion 2 (Q3) | Specific fragment ion 2 |

| Collision Energy | Optimized for each transition |

The validation of the analytical method is a critical step and should be performed according to international guidelines. nih.gov Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, matrix effect, and stability. nih.gov For phenethylamine (B48288) analogs, LODs in the range of 0.5 ng/mL in urine have been reported using LC-MS/MS. nih.gov

Mitigation of Chromatographic and Mass Spectrometric Interferences from Structural Isomers and Analogs

A significant challenge in the analysis of designer drugs is the existence of numerous structural isomers and analogs. nih.gov These compounds often have the same nominal mass and similar fragmentation patterns, making their differentiation by mass spectrometry alone difficult. Therefore, effective chromatographic separation is essential for their unambiguous identification.

Positional isomers, where a functional group is located at a different position on the aromatic ring or side chain, are a common issue. For this compound, potential isomers could include compounds where the methoxyethyl group is attached to the phenyl ring instead of the nitrogen, or where the phenyl group is at the 1-position of the propane (B168953) chain. The use of high-resolution chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), can provide the necessary peak capacity to separate these closely related compounds. fxcsxb.com Specialized stationary phases, such as biphenyl (B1667301) phases, have been shown to be effective in resolving positional isomers of phenethylamines. nih.gov

Isobaric interferences, where different compounds have the same integer mass, are another concern. High-resolution mass spectrometry (HRMS) can be a powerful tool to overcome this issue by providing accurate mass measurements that allow for the determination of the elemental composition of the detected ions. bohrium.com

In-source fragmentation, where molecules fragment in the ion source of the mass spectrometer before mass analysis, can complicate the identification of phenethylamines. nih.govsci-hub.se This phenomenon can lead to the appearance of fragment ions in the full scan mass spectrum that might be misinterpreted as the molecular ions of other compounds. Careful optimization of the ion source parameters is necessary to minimize in-source fragmentation.

The following table summarizes strategies to mitigate common interferences in the analysis of this compound.

| Interference Type | Mitigation Strategy |

| Positional Isomers | High-resolution chromatography (e.g., UHPLC with specialized columns like biphenyl phases). nih.gov |

| Isobaric Interferences | High-resolution mass spectrometry (HRMS) for accurate mass measurements. bohrium.com |

| In-source Fragmentation | Optimization of ion source parameters (e.g., cone voltage) to minimize fragmentation before mass analysis. nih.govsci-hub.se |

| Matrix Effects | Effective sample preparation (e.g., SPE), use of isotopically labeled internal standards, and method validation to assess and correct for ion suppression or enhancement. eijppr.com |

Development of Reference Materials and Certified Analytical Standards for Amine Analysis

The availability of high-purity reference materials and certified analytical standards is a prerequisite for the development of robust and reliable analytical methods. These standards are essential for the positive identification of the target analyte and for the accurate calibration of the analytical instrument.

For a novel compound like this compound, the initial step is the chemical synthesis of the pure substance. The synthesis route must be well-documented, and the final product needs to be thoroughly characterized to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis are typically used for structural elucidation.

Once the pure substance is synthesized, it can be used to prepare a reference material. A certified reference material (CRM) is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

The development of a CRM for this compound would involve the following steps:

Synthesis and Purification: Production of a high-purity batch of the compound.

Identity Confirmation: Unambiguous confirmation of the chemical structure using multiple analytical techniques.

Purity Assessment: Determination of the purity of the material using quantitative techniques such as quantitative NMR (qNMR) or mass balance approaches.

Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and that it remains stable over time under specified storage conditions.

Value Assignment: Assigning a certified value for the purity or concentration with a stated uncertainty.

Certification: Issuing a certificate with all the relevant information about the CRM.

The availability of such a standard would enable laboratories to:

Confirm the identity of this compound in unknown samples by comparing retention times and mass spectra.

Prepare accurate calibrators and quality control samples for quantitative analysis.

Perform method validation studies to assess the performance of their analytical procedures.

Ensure the comparability of results between different laboratories.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for N-(2-methoxyethyl)-2-phenylpropan-1-amine Derivatives

The synthesis of chiral amines, a critical class of compounds in pharmaceutical development, is continuously being refined to improve efficiency, stereoselectivity, and environmental sustainability. Traditional chemical methods for producing 1-arylpropan-2-amines often involve multi-step processes. researchgate.net However, recent research has focused on more elegant and efficient chemoenzymatic and biocatalytic approaches.

One promising direction is the use of transaminases (TAs), which offer an environmentally favorable method for the asymmetric synthesis of amines from prochiral ketones. researchgate.net A sequential chemoenzymatic strategy has been described that combines a metal-catalyzed Wacker-Tsuji oxidation of allylbenzenes to produce the corresponding 1-arylpropan-2-ones, followed by a highly stereoselective biotransamination step using amine transaminases. uniovi.es This method has successfully produced a series of optically active 1-arylpropan-2-amines with high conversions and excellent enantiomeric excess (>99%) in aqueous media. uniovi.es Adapting such a cascade process for this compound would involve the synthesis of a corresponding ketone precursor and its subsequent amination with 2-methoxyethanamine, potentially using a suitable transaminase or a reductive amination protocol.

Table 1: Comparison of Synthetic Approaches for 1-Arylpropan-2-amine Derivatives

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step processes often involving reductive amination of ketones or resolution of racemic mixtures. researchgate.net | Well-established and versatile. | Often requires harsh reagents, multiple steps, and can have lower stereoselectivity. |

| Chemoenzymatic Cascade | Combines a chemical oxidation step (e.g., Wacker-Tsuji) with an enzymatic amination step (e.g., using transaminases). uniovi.es | High stereoselectivity (>99% ee), mild reaction conditions, environmentally friendly (aqueous media). uniovi.es | Requires careful optimization of conditions to ensure compatibility between the chemical catalyst and the enzyme. uniovi.es |

| Biocatalytic Methods | Direct use of enzymes like transaminases or reductive aminases to convert ketones to chiral amines. researchgate.net | Excellent enantioselectivity, sustainable process. researchgate.net | Enzyme availability and stability can be limiting factors; equilibrium may need to be shifted to favor amine synthesis. uniovi.es |

Future work in this area will likely focus on discovering and engineering novel enzymes with tailored substrate specificities to accommodate a wider range of N-substituents, including the N-(2-methoxyethyl) group, thereby streamlining the synthesis of diverse derivative libraries.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and chemical research by enabling rapid and cost-effective design and analysis of novel compounds. nih.govmednexus.org These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers. researchgate.net

For the design of derivatives of this compound, generative AI models, such as Generative Adversarial Networks (GANs) and recurrent neural networks (RNNs), can be employed. nih.gov These models can learn from existing chemical databases to design novel molecules with optimized properties, such as enhanced target affinity or improved pharmacokinetic profiles. nih.gov For instance, the SAGE-Amine framework demonstrates how generative models can be used to design novel amines with specific desired properties by exploring vast chemical spaces efficiently. arxiv.org

Furthermore, ML algorithms are increasingly used to predict the physicochemical and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. nih.gov By training models on data from structurally similar compounds, researchers can obtain reliable predictions for properties like solubility, receptor binding affinity, and metabolic stability for newly designed derivatives of this compound before committing resources to their synthesis. protoqsar.comresearchgate.net This predictive power significantly reduces the time and cost associated with the drug development pipeline. nih.gov

Table 2: Applications of AI/ML in Phenethylamine (B48288) Derivative Research

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Generation of novel molecular structures with desired pharmacological profiles. nih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs) | Accurate prediction of binding affinity, solubility, toxicity, and metabolic pathways. protoqsar.comresearchgate.net |

| Virtual Screening | Machine Learning-based scoring functions, Molecular Docking | Rapid identification of promising lead compounds from large virtual libraries. nih.govnih.gov |

Advanced Spectroscopic Fingerprinting Techniques for Isomeric Differentiation

The unambiguous identification of chemical compounds, particularly distinguishing between isomers, is a critical challenge in forensic science and pharmaceutical quality control. Structural isomers (regioisomers) and stereoisomers can exhibit different biological activities and legal classifications. nih.gov Advanced spectroscopic techniques are crucial for providing detailed structural information, creating a unique "fingerprint" for each molecule.

For substituted phenethylamines, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) are powerful tools. nih.gov While GC-MS is highly effective for differentiating structural homologs, GC-FTIR often performs better for distinguishing regioisomers. nih.gov The combination of these two techniques provides complementary information, enhancing the confidence of identification. nih.gov

A significant emerging trend is the development of portable spectroscopic systems for on-site analysis. Portable Near-Infrared (NIR) spectroscopy has shown promise for the rapid differentiation of cathinone and phenethylamine isomers. nih.govresearchgate.net This technology allows for presumptive testing directly at the scene of a crime or in a non-laboratory setting, increasing the efficiency of the forensic process. researchgate.net The development of robust NIR-based models could enable the rapid identification of this compound and distinguish it from its isomers in complex mixtures. nih.gov

Table 3: Spectroscopic Techniques for Isomeric Differentiation of Phenethylamines

| Technique | Principle | Application in Isomer Differentiation |

|---|---|---|

| GC-MS | Separates compounds by chromatography and identifies them by their mass-to-charge ratio and fragmentation pattern. | Effective for differentiating structural homologs. nih.gov |

| GC-FTIR | Separates compounds by chromatography and identifies them based on the absorption of infrared radiation by their specific molecular vibrations. | Particularly useful for distinguishing between regioisomers. nih.gov |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. | Provides unambiguous structural elucidation for definitive identification of isomers. |

| Portable NIR Spectroscopy | Measures the absorption of near-infrared light, which is related to the vibrational overtones and combinations in a molecule. | Rapid, on-site screening and differentiation of phenethylamine and cathinone isomers. nih.govresearchgate.net |

Expansion of Theoretical Modeling to Complex Chemical Systems

Theoretical and computational chemistry provides invaluable insights into the behavior of molecules at the atomic level, complementing experimental research. nih.gov For this compound and its derivatives, expanding theoretical modeling to more complex systems is a key future direction.

Molecular docking simulations, a widely used structure-based method, can predict the binding poses and affinities of these compounds to various biological targets, such as receptors or enzymes. nih.govnih.gov For example, studies have used docking to investigate the interactions of phenethylamine derivatives with the human dopamine transporter (hDAT) and microtubules, providing a basis for understanding their pharmacological mechanisms. nih.govnih.gov

Beyond simple docking, more advanced computational methods like molecular dynamics (MD) simulations can model the dynamic behavior of the compound within a biological environment, such as a cell membrane or the active site of a protein, over time. This provides a more realistic picture of the molecular interactions and conformational changes that govern biological activity. researchgate.net Furthermore, quantum mechanics (QM) methods can be employed to accurately calculate the electronic properties of these molecules, which is essential for predicting their reactivity and metabolic fate. researchgate.net The integration of these multi-scale modeling techniques will enable a more comprehensive understanding of how derivatives of this compound function in complex biological systems.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxyethanamine |

| 1-arylpropan-2-amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.